molecular formula C19H15FN4O2 B2945769 6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1251584-92-5

6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B2945769
CAS No.: 1251584-92-5
M. Wt: 350.353
InChI Key: IQMVFALOBDYDJZ-UHFFFAOYSA-N
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Description

6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Coupling with the pyridine ring: This step can be achieved through a Suzuki-Miyaura coupling reaction, using a palladium catalyst and a boronic acid derivative of the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.

Scientific Research Applications

6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or imaging agent.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the oxadiazole ring can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Shares the fluorine and piperidine functional groups but has a different core structure.

    4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine: Similar in structure but lacks the oxadiazole ring.

    6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Contains a fluorine atom and pyridine ring but has different substituents.

Uniqueness

6-fluoro-1-propyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core, fluorine atom, and oxadiazole ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

6-fluoro-1-propyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2/c1-2-9-24-11-15(17(25)14-10-13(20)3-4-16(14)24)19-22-18(23-26-19)12-5-7-21-8-6-12/h3-8,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMVFALOBDYDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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